3,4-Diiodo-6-hydroxy-1H-indazole

Description

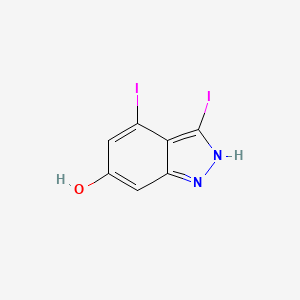

3,4-Diiodo-6-hydroxy-1H-indazole: is a chemical compound with the molecular formula C7H4I2N2O and a molecular weight of 385.93 g/mol . This compound belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of iodine atoms at the 3 and 4 positions, along with a hydroxyl group at the 6 position, makes this compound particularly interesting for various chemical and biological applications.

Properties

IUPAC Name |

3,4-diiodo-2H-indazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2N2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWAPGAQTKOEFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diiodo-6-hydroxy-1H-indazole typically involves the iodination of 6-hydroxy-1H-indazole. One common method includes the reaction of 6-hydroxy-1H-indazole with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diiodo-6-hydroxy-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

Oxidation Products: Oxidation of the hydroxyl group yields a ketone.

Reduction Products: Reduction of the hydroxyl group results in the formation of a hydrogen atom at the 6 position.

Scientific Research Applications

Chemistry: 3,4-Diiodo-6-hydroxy-1H-indazole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The indazole core is known for its biological activity, and the presence of iodine atoms can enhance the compound’s interaction with biological targets .

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including dyes and polymers. Its unique properties can enhance the performance of these materials in various applications .

Mechanism of Action

The mechanism of action of 3,4-Diiodo-6-hydroxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms and hydroxyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain kinases, which are enzymes involved in cell signaling and growth .

Comparison with Similar Compounds

- 6-Iodo-1H-indazole

- 3,6-Diiodo-1H-indazole

- 1-Benzyl-3-hydroxy-1H-indazole

Comparison: 3,4-Diiodo-6-hydroxy-1H-indazole is unique due to the specific positions of the iodine atoms and the hydroxyl group. This unique substitution pattern can result in different chemical reactivity and biological activity compared to other indazole derivatives . For instance, the presence of two iodine atoms at the 3 and 4 positions can enhance the compound’s ability to participate in halogen bonding, which is important in drug-receptor interactions.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,4-Diiodo-6-hydroxy-1H-indazole, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves iodination and hydroxylation of indazole precursors. For example, iodination can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C), followed by hydroxylation via acid-catalyzed hydrolysis. Optimization may include:

- Varying stoichiometric ratios of iodine sources (e.g., N-iodosuccinimide vs. ICl) to minimize byproducts.

- Adjusting reaction time and temperature to enhance regioselectivity for the 3,4-diiodo substitution pattern.

- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT and HSQC to distinguish aromatic protons (δ 7.5–8.5 ppm) and hydroxyl groups (broad singlet at δ 10–12 ppm).

- X-ray crystallography : Resolve the crystal structure to confirm regiochemistry and hydrogen-bonding networks (e.g., O–H···N interactions in the indazole ring) .

- Mass spectrometry (HRMS) : Use ESI-MS in negative ion mode to detect the molecular ion peak [M-H]⁻ at m/z consistent with C₇H₃I₂N₂O.

Q. How do substituents (iodo, hydroxy) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing nature of iodine substituents deactivates the indazole ring, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with bulky ligands (SPhos) to enhance reactivity.

- The hydroxyl group at position 6 can act as a directing group for further functionalization (e.g., O-alkylation or acylation).

- Comparative studies with analogs (e.g., 3,4-dibromo or 3,4-dichloro derivatives) reveal slower reaction kinetics for diiodo derivatives due to steric hindrance .

Advanced Research Questions

Q. What strategies address the compound’s poor aqueous solubility in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.

- Derivatization : Synthesize prodrugs (e.g., phosphate esters at the 6-hydroxy position) to improve hydrophilicity.

- Nanoparticle encapsulation : Employ liposomal carriers or PEGylated nanoparticles to enhance bioavailability .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Perform time-dependent inhibition studies (e.g., with kinases or phosphatases) to determine inhibition constants (Kᵢ) and mode (competitive/non-competitive).

- Docking simulations : Use molecular docking (AutoDock Vina) to model interactions between the compound and active sites, leveraging the iodine atoms’ van der Waals radii for binding affinity predictions.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to validate computational models .

Q. How should researchers resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

- Methodological Answer :

- Dose-response profiling : Test activity across a wide concentration range (nM–μM) to identify biphasic effects.

- Cell-type specificity : Compare results in primary cells vs. immortalized lines (e.g., neuronal SH-SY5Y vs. cancer HeLa cells).

- Redox activity screening : Assess whether iodine or hydroxy groups contribute to ROS generation, which may confound activity readouts .

Q. What computational methods predict the compound’s electronic properties for material science applications?

- Methodological Answer :

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity hotspots.

- Molecular dynamics (MD) : Simulate interactions with solvents (e.g., water, DMF) to optimize crystallization conditions.

- Correlation-energy models : Apply Colle-Salvetti-type functionals to estimate electron correlation effects, critical for understanding charge-transfer properties .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

- Methodological Answer :

- Bioisosteric replacement : Substitute iodine with trifluoromethyl or cyano groups to balance steric and electronic effects.

- Fragment-based screening : Use the hydroxyl group as an anchor for fragment libraries (e.g., via click chemistry).

- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond donors/acceptors) using Schrödinger Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.